N'-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE
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Overview
Description
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE is a synthetic organic compound It belongs to the class of amides, characterized by the presence of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE typically involves the reaction of 2,3-dimethylphenylamine with 3-(propan-2-yloxy)propylamine in the presence of a suitable coupling agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE: can be compared with other amides or related compounds such as:
Uniqueness
The uniqueness of N’-(2,3-DIMETHYLPHENYL)-N-[3-(PROPAN-2-YLOXY)PROPYL]ETHANEDIAMIDE lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-10-6-9-17-15(19)16(20)18-14-8-5-7-12(3)13(14)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFKEFVGIZLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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